Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for 2-Methoxy-N,N-dimethyl-5-nitroaniline
Executive Summary In the landscape of advanced organic synthesis and drug discovery, highly functionalized aniline derivatives serve as critical building blocks. 2-Methoxy-N,N-dimethyl-5-nitroaniline (CAS 7501-46-4)[1],...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of advanced organic synthesis and drug discovery, highly functionalized aniline derivatives serve as critical building blocks. 2-Methoxy-N,N-dimethyl-5-nitroaniline (CAS 7501-46-4)[1], systematically known as Benzenamine, 2-methoxy-N,N-dimethyl-5-nitro-[2] or 2-N,N-dimethylamino-4-nitroanisole[3], is a highly specialized intermediate. Featuring an orthogonal array of functional groups—an electron-donating methoxy group, a tertiary amine, and an electron-withdrawing nitro group—this compound offers unique regiochemical handles for downstream transformations.
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing deep mechanistic insights, self-validating experimental protocols, and structural rationale to empower your synthetic workflows.
Structural and Electronic Dynamics
The reactivity and physical properties of 2-methoxy-N,N-dimethyl-5-nitroaniline are dictated by a complex interplay of electronic effects across the benzene ring.
The Push-Pull Chromophore : The methoxy group (at position 2) and the nitro group (at position 5) are para to each other. This creates a direct resonance pathway (a push-pull system), lowering the HOMO-LUMO gap and imparting an intense yellow/orange coloration to the compound.
Inductive Modulation of Basicity : The N,N-dimethylamino group (at position 1) is meta to the nitro group. Because they are meta-substituted, they do not engage in direct resonance. Instead, the nitro group exerts a strong inductive withdrawal (-I effect), which pulls electron density away from the amine nitrogen, significantly lowering its basicity (pKa ~2.8) compared to a standard N,N-dimethylaniline (pKa ~5.1).
Fig 1: Electronic effects and structure-property relationships in the core scaffold.
Quantitative Physicochemical Data
The following table synthesizes the core physical and chemical parameters of the compound, combining registry data[1] with predicted empirical values critical for reaction engineering.
Synthesizing 2-methoxy-N,N-dimethyl-5-nitroaniline requires strict regiochemical control. Foundational literature, such as protocols documented in Tetrahedron Letters[4], highlights the importance of directing groups in these transformations. We utilize two primary pathways depending on scale and starting material availability.
Starting from N,N-dimethyl-o-anisidine, nitration is performed in strongly acidic media (H₂SO₄/HNO₃).
The Causality of Regiocontrol: In concentrated sulfuric acid, the highly basic NMe₂ group is fully protonated to -NHMe₂⁺. This transforms it from a strong ortho/para director into a strong meta director. Meanwhile, the methoxy group remains unprotonated and acts as an ortho/para director. Both groups synergistically direct the incoming nitronium ion (NO₂⁺) to position 5, which is para to the methoxy group and meta to the protonated amine, yielding the desired product with exquisite regiochemical fidelity.
Route B: Reductive Alkylation (Laboratory Scale)
For precision lab-scale synthesis, starting with commercially available 2-methoxy-5-nitroaniline is preferred. Direct alkylation with methyl iodide (MeI) often fails due to over-alkylation (forming quaternary ammonium salts) and requires harsh bases that can trigger side reactions. Instead, reductive amination using formaldehyde and sodium cyanoborohydride provides a mild, highly controlled pathway to the tertiary amine.
Fig 2: Scalable synthetic workflows for 2-methoxy-N,N-dimethyl-5-nitroaniline.
The following protocol for Route B is designed as a self-validating system. It incorporates In-Process Controls (IPCs) and a chemically logical purification step that exploits the specific pKa of the target molecule, eliminating the need for column chromatography.
Step-by-Step Methodology:
Reaction Setup: Dissolve 2-methoxy-5-nitroaniline (1.0 eq) in glacial acetic acid (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
Iminium Ion Formation: Add aqueous formaldehyde (37% w/w, 3.0 eq) in one portion. Stir for 15 minutes at ambient temperature.
Controlled Reduction: Begin portion-wise addition of sodium cyanoborohydride (NaBH₃CN, 2.5 eq) over 30 minutes.
Causality: Portion-wise addition prevents thermal runaway and suppresses the rapid evolution of toxic hydrogen cyanide (HCN) gas, ensuring a safe and controlled hydride transfer.
In-Process Control (IPC): After 2 hours, monitor the reaction via LC-MS or TLC (Hexane:EtOAc 3:1). The reaction is self-validating when the primary amine starting material peak completely disappears, indicating exhaustive methylation.
pH-Driven Workup (Purification): Quench the reaction carefully with water. Adjust the aqueous mixture to pH 0–1 using 1M HCl. Transfer to a separatory funnel and wash with Dichloromethane (DCM) three times.
Causality: At pH 0, the target molecule (pKa ~2.8) is fully protonated to its ammonium salt and remains highly soluble in the aqueous layer. Unreacted neutral impurities and non-basic byproducts partition into the DCM layer and are discarded. This is a critical self-purifying step.
Product Recovery: Cool the aqueous layer in an ice bath and slowly basify to pH 10 using 2M NaOH. Extract the newly neutralized, organic-soluble product with Ethyl Acetate (EtOAc) three times.
Isolation: Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-methoxy-N,N-dimethyl-5-nitroaniline as a high-purity yellow/orange solid.
Applications in Drug Development
In pharmaceutical chemistry, 2-methoxy-N,N-dimethyl-5-nitroaniline is rarely the final active pharmaceutical ingredient (API). Instead, it is a privileged precursor. By subjecting the nitro group to catalytic hydrogenation (Pd/C, H₂), it is seamlessly converted into 4-methoxy-N³,N³-dimethylbenzene-1,3-diamine . This resulting 1,2-diamine is a highly reactive nucleophile used to construct benzimidazoles, quinoxalines, and benzotriazoles—core scaffolds found in numerous kinase inhibitors and antihistamines.
References
"Substance Information: 7501-46-4", eChemPortal, OECD. Available at: [Link]
"Chemical Substance Search: 2-N,N-dimethylamino-4-nitroanisole", NITE (National Institute of Technology and Evaluation, Japan). Available at: [Link]
"Chemical Synthesis and Reactivity of Nitroanisoles", Tetrahedron Letters, 1989, vol. 30, p. 2427-2428. Available at:[Link]
A Technical Guide to the Crystallographic Analysis of Substituted Nitroanilines: A Case Study on 2-Methoxy-5-nitroaniline
Disclaimer: This guide addresses the topic of the crystallographic and X-ray diffraction analysis of 2-methoxy-N,N-dimethyl-5-nitroaniline. An extensive search of the Cambridge Structural Database (CSD) and other scienti...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: This guide addresses the topic of the crystallographic and X-ray diffraction analysis of 2-methoxy-N,N-dimethyl-5-nitroaniline. An extensive search of the Cambridge Structural Database (CSD) and other scientific literature did not yield publicly available crystallographic data for this specific compound. However, to provide a comprehensive and instructive technical resource, this document will focus on the closely related compound, 2-methoxy-5-nitroaniline , for which detailed X-ray crystal structure data is available. The methodologies and interpretations presented herein are directly applicable to the analysis of the target compound, should crystals be grown and analyzed in the future.
Introduction: The Significance of Crystal Structure in Drug Development
In the realm of pharmaceutical sciences, a thorough understanding of the three-dimensional structure of a molecule is paramount. Crystallographic analysis via single-crystal X-ray diffraction provides the most definitive and high-resolution information about the spatial arrangement of atoms within a crystal lattice. This data is crucial for understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability, which are critical determinants of its efficacy as a drug candidate.
Substituted nitroanilines are a class of organic compounds with diverse applications, including in the synthesis of dyes and pharmaceuticals. The title compound of this guide, 2-methoxy-5-nitroaniline, is a versatile starting material with a significant dipole moment due to its para-oriented electron-donating (methoxy) and electron-withdrawing (nitro) groups.[1] This inherent polarity can lead to interesting solid-state phenomena, such as concentration-dependent aggregation and intermolecular charge-transfer processes, which influence the material's color and other physical properties.[1]
This guide will provide a detailed overview of the experimental and analytical workflow for determining and interpreting the crystal structure of 2-methoxy-5-nitroaniline, serving as a blueprint for the crystallographic analysis of related molecules.
Experimental Methodology: From Crystal Growth to Structure Solution
The journey to elucidating a crystal structure begins with the growth of high-quality single crystals, followed by their analysis using X-ray diffraction.
Crystal Growth: The Foundation of a High-Resolution Structure
The quality of the final crystal structure is intrinsically linked to the quality of the single crystal used for data collection. For small organic molecules like 2-methoxy-5-nitroaniline, slow evaporation from a suitable solvent is a commonly employed and effective crystallization technique.
Protocol for Crystal Growth of 2-methoxy-5-nitroaniline:
Material Procurement: 2-methoxy-5-nitroaniline can be obtained from commercial suppliers.[1]
Solvent Selection: Methanol is a suitable solvent for the recrystallization of 2-methoxy-5-nitroaniline.[1]
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in methanol at room temperature or slightly elevated temperature to ensure complete dissolution.
Slow Evaporation: Loosely cover the container with the solution to allow for slow evaporation of the solvent over several days. This slow process encourages the formation of well-ordered, single crystals.
Crystal Harvesting: Once suitable orange-red crystals have formed, they should be carefully harvested from the mother liquor.[1]
Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Experimental Workflow for SC-XRD:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Protocol for SC-XRD Data Collection and Structure Solution:
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector. For 2-methoxy-5-nitroaniline, data can be collected using Cu Kα radiation (λ = 1.54184 Å).[1]
Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as absorption.
Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. This map provides the initial positions of the atoms in the crystal structure.
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions, and thermal displacement parameters.
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Results and Discussion: The Crystal Structure of 2-Methoxy-5-nitroaniline
The crystallographic analysis of 2-methoxy-5-nitroaniline reveals a monoclinic crystal system with the space group P21/n.[1] The key crystallographic data are summarized in the table below.
The molecular structure of 2-methoxy-5-nitroaniline features a planar aromatic ring. One notable feature is the pyramidal geometry of the amino group.[1]
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of 2-methoxy-5-nitroaniline is dominated by intermolecular interactions, which dictate the overall supramolecular architecture. The molecules arrange in a face-to-face π-stacking manner, with the dipole moments of adjacent molecules aligned in an antiparallel fashion.[1] These stacks are further interconnected through hydrogen bonds, leading to a highly aggregated state.[1] This specific arrangement creates a "color center," which is responsible for the orange-red appearance of the crystals and the observed shifts in light absorption in solution at varying concentrations.[1]
Caption: Key intermolecular interactions in the crystal structure of 2-methoxy-5-nitroaniline.
Conclusion
While crystallographic data for 2-methoxy-N,N-dimethyl-5-nitroaniline is not currently available, the detailed analysis of the closely related 2-methoxy-5-nitroaniline provides a valuable framework for understanding the solid-state properties of this class of compounds. The experimental protocols and interpretative insights presented in this guide are directly applicable to future studies on the target molecule. The investigation of 2-methoxy-5-nitroaniline reveals the critical role of intermolecular forces, such as π-stacking and hydrogen bonding, in dictating the supramolecular architecture and, consequently, the macroscopic properties of the material. This underscores the importance of crystallographic analysis in the rational design and development of new materials and pharmaceutical compounds.
References
This reference is not cited in the text.
Color center creation by dipole stacking in crystals of 2-methoxy-5-nitroaniline. PMC. [Link]
N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Semantic Scholar. [https://www.semanticscholar.org/paper/N%2CN-dimethylaniline-and-2-Methoxy-5-((phenylamino)m-Egbujor-Mague/e221376e1a473266e7465229e612f00888277255]([Link]
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This reference is not cited in the text.
Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. MDPI. [Link]
This section has no published content on the current product page yet.
Technical Notes & Optimization
Troubleshooting
optimizing temperature and pressure for 2-methoxy-N,N-dimethyl-5-nitroaniline amination
Welcome to the advanced troubleshooting and process optimization portal for the amination (catalytic reduction) of 2-methoxy-N,N-dimethyl-5-nitroaniline. Converting this nitroaromatic compound to its corresponding anilin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced troubleshooting and process optimization portal for the amination (catalytic reduction) of 2-methoxy-N,N-dimethyl-5-nitroaniline. Converting this nitroaromatic compound to its corresponding aniline derivative (4-methoxy-N3,N3-dimethylbenzene-1,3-diamine) involves a highly exothermic catalytic hydrogenation (~500 kJ/mol per nitro group).
As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we focus on the causality of thermodynamic parameters and establish self-validating systems to ensure your workflow is both safe and chemically precise.
Diagnostic Decision Tree: Temperature & Pressure Optimization
Before adjusting your reactor, consult this logic pathway to diagnose the physical state of your hydrogenation.
Troubleshooting logic for temperature and pressure optimization in nitro reduction.
Parameter Optimization Matrix
The interplay between temperature and pressure dictates whether your reaction is safely controlled by mass transfer or dangerously limited by chemical kinetics.
Temperature (°C)
Pressure (bar)
Agitation (rpm)
Kinetic State
Causality & Process Outcome
20 - 30
1 - 5
500
Kinetically Limited
High Risk: Slow surface kinetics cause a dangerous accumulation of the hydroxylamine intermediate.
40 - 60
3 - 5
800
Mass-Transfer Limited
Optimal: Rapid, controlled reduction. Heat flow directly correlates with H₂ gas uptake[1].
> 70
> 10
800
Over-saturated
Sub-optimal: Excess active hydrogen drives O-demethylation and partial reduction of the aromatic ring[2].
50
< 2
300
Starved
Stall: H₂ cannot dissolve into the solvent fast enough to sustain the reaction at the catalyst surface.
This methodology utilizes real-time analytics to ensure the physical data strictly validates the chemical progress, creating a closed-loop verification system.
Step 1: Inertion and Reagent Loading
Action: Purge a 250-mL pressure reactor (e.g., Büchi Ecoclave) with N₂ three times. Load 2-methoxy-N,N-dimethyl-5-nitroaniline (1.0 eq), 5% Pd/C catalyst (50% wet, 0.05 eq), and Ethyl Acetate (10 volumes).
Causality: Using wet catalyst prevents the dry-spark ignition of solvent vapors. N₂ purging eliminates ambient O₂, preventing the formation of explosive H₂/O₂ mixtures inside the headspace.
Step 2: Thermal Equilibration
Action: Heat the mixture to 50°C under 1 bar N₂ with gentle stirring (100 rpm).
Causality: Pre-heating ensures the catalyst reaches the optimal activation energy threshold before introducing hydrogen. This prevents the pooling of unreacted intermediates[1].
Step 3: Reaction Initiation
Action: Stop stirring. Pressurize the headspace with H₂ to 4 bar. Initiate the reaction by increasing the stirrer speed to 800 rpm.
Causality: High agitation shears the H₂ gas into micro-bubbles, maximizing the gas-liquid interfacial area. This forces the reaction to be mass-transfer limited (controlled by how fast you stir/feed gas) rather than kinetically limited.
Step 4: Real-Time Self-Validation (Crucial Step)
Action: Monitor H₂ gas uptake, internal heat flow (Tr - Tj), and Mid-IR spectroscopy simultaneously.
Validation Check: The reaction is only proceeding safely if the heat flow curve perfectly mirrors the H₂ uptake curve. The total volume of H₂ consumed must plateau at exactly 3.0 molar equivalents . Furthermore, Mid-IR must show the proportional disappearance of the asymmetric NO₂ stretch (~1520 cm⁻¹) and the appearance of the NH₂ bend (~1620 cm⁻¹)[1]. If H₂ uptake stops before 3.0 equivalents, the system has stalled.
Step 5: Quench and Filtration
Action: Once H₂ uptake ceases and heat flow returns to baseline, cool the reactor to 20°C. Vent the H₂, purge with N₂ three times, and filter the mixture through a Celite pad to remove the Pd/C catalyst.
Causality: Cooling before venting prevents solvent flash-boiling. Removing the catalyst immediately prevents reverse-oxidation or secondary side reactions during downstream concentration.
Live Troubleshooting & FAQs
Q: Why does the reaction stall at 20°C even with 5 bar of hydrogen pressure?A: At 20°C, the surface reaction kinetics on the Pd/C catalyst are too slow to process the dissolved hydrogen. This leads to a dangerous build-up of the intermediate hydroxylamine. If the temperature subsequently rises, this accumulated intermediate can undergo rapid, uncontrolled disproportionation, releasing massive heat[1]. Maintain the temperature between 40–60°C to ensure the reaction rate is strictly mass-transfer limited.
Q: How do I differentiate between a mass-transfer stall and catalyst poisoning?A: Employ a self-validating physical check: temporarily increase the agitation rate (e.g., from 500 rpm to 800 rpm). If the H₂ uptake rate immediately spikes, your system is mass-transfer limited at the gas-liquid interface. If the uptake rate remains flat and Mid-IR shows a persistent nitro peak at ~1520 cm⁻¹, the catalyst is either poisoned (e.g., by sulfur impurities) or deactivated[3].
Q: We are observing O-demethylation and ring reduction byproducts. What is causing this?A: Operating at excessive pressures (>10 bar) and temperatures (>70°C) over-saturates the palladium catalyst with active hydrogen. Once the primary nitro reduction is complete, this excess thermodynamic energy drives secondary pathways—specifically the hydrogenolysis of the C-O bond (demethylation) or the partial reduction of the aromatic ring[2]. Cap the pressure at 5 bar and implement active cooling to strictly maintain <60°C.
Q: Can we run this amination in a continuous-flow setup to better manage the exotherm?A: Yes. Continuous-flow microreactors packed with mesoporous catalysts (like Pd@SBA-15) offer vastly superior surface-to-volume ratios compared to batch reactors. This allows for near-instantaneous heat dissipation, enabling you to run the amination safely at higher temperatures (e.g., 60°C–70°C) with >99% conversion yields and virtually no thermal runaway risk[3].
References
Optimization of a Hydrogenation Process using Real-Time Mid-IR, Heat Flow and Gas Uptake Measurements
Source: Organic Process Research & Development (ACS Publications)
URL:[Link][1]
Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15
Source: Nanomaterials (MDPI)
URL:[Link][3]
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib
Source: Organic Process Research & Development (ResearchGate / ACS)
URL:[Link][2]
Technical Support Center: Stability & Storage of 2-Methoxy-N,N-dimethyl-5-nitroaniline
Welcome to the Technical Support Center for handling 2-methoxy-N,N-dimethyl-5-nitroaniline (CAS: 7501-46-4)[1]. This highly activated aniline derivative is a critical intermediate in drug development and materials scienc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for handling 2-methoxy-N,N-dimethyl-5-nitroaniline (CAS: 7501-46-4)[1]. This highly activated aniline derivative is a critical intermediate in drug development and materials science. However, its unique electronic structure makes it highly susceptible to oxidative degradation. This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to ensure batch integrity during storage.
Mechanistic Overview: The Causality of Degradation
To prevent degradation, one must first understand the molecular vulnerabilities of 2-methoxy-N,N-dimethyl-5-nitroaniline. The compound features a central aniline core with three key substituents:
N,N-dimethylamino group: Contains a highly nucleophilic nitrogen lone pair.
Methoxy group (ortho position): Donates electron density into the aromatic ring via resonance, further activating the molecule.
Nitro group (meta position): While generally electron-withdrawing, its meta-positioning provides limited resonance withdrawal from the amine group.
The Result: The tertiary amine remains electron-rich and acts as a prime target for reactive oxygen species (ROS) and photolytic auto-oxidation[2]. When exposed to ambient air and light, the lone pair on the nitrogen atom is oxidized to form an unstable N-oxide intermediate. This intermediate rapidly undergoes structural rearrangement or hydrolysis, leading to N-demethylation (releasing formaldehyde) and the formation of secondary amine degradants[3].
Caption: Oxidative degradation pathways of 2-methoxy-N,N-dimethyl-5-nitroaniline.
Troubleshooting & FAQs
Q1: My batch of 2-methoxy-N,N-dimethyl-5-nitroaniline has turned from a pale yellow powder to a dark brown paste. What happened?A1: This macroscopic discoloration is the hallmark symptom of amine oxidation. The N-oxide intermediates have decomposed into highly conjugated, colored polymeric degradants. Causality: Exposure to actinic light and ambient heat catalyzed the homolytic cleavage of atmospheric oxygen, accelerating radical attack on the electron-rich nitrogen lone pair[2]. Once initiated, this auto-oxidation is self-propagating. The batch must be discarded or re-purified.
Q2: During routine HPLC analysis, I am seeing new peaks with lower retention times (higher polarity). What are these impurities?A2: These are likely N-demethylated products (e.g., 2-methoxy-N-methyl-5-nitroaniline) or ring-hydroxylated degradants. Because N-dealkylation removes a non-polar methyl group and exposes a secondary amine (which can hydrogen bond), the resulting degradant is more polar and elutes earlier on a standard Reverse-Phase (C18) HPLC column[3].
Q3: How do I definitively prove that my storage conditions are preventing this oxidation?A3: You must implement a self-validating bracketing stability study based on ICH Q1A(R2) guidelines[4]. By storing a "Control" batch under absolute cryogenic/inert conditions (-20°C, Argon) and running it concurrently against your "Test" batches (e.g., 5°C or 25°C), the control acts as an internal validation mechanism. If the control batch degrades, your analytical method or initial packaging protocol is fundamentally flawed, triggering an immediate root-cause investigation.
Objective: Eliminate the chemical drivers of degradation (Oxygen, Light, Thermal Energy).
Purification Verification: Ensure the starting API batch has a chromatographic purity of >99.0% via HPLC. Causality: Trace transition metals or residual peroxides from synthesis will auto-catalyze degradation even in cold storage.
Container Selection: Use Type I borosilicate amber glass vials. Causality: Amber glass blocks actinic light (UV-Vis radiation < 500 nm), preventing photolytic radical formation.
Inert Gas Purging: Submerge a sterile Argon gas line into the vial. Purge the headspace for 60 seconds. Causality: Argon is denser than ambient air and nitrogen; it sinks to create a protective, oxygen-free blanket directly over the solid compound.
Hermetic Sealing: Immediately cap the vial with a PTFE-lined silicone septum and apply an aluminum crimp seal to prevent atmospheric ingress.
Thermal Control: Transfer the sealed vials to a monitored -20°C freezer. Causality: Cryogenic temperatures reduce the kinetic energy of the system, preventing the molecules from overcoming the activation energy barrier required for N-oxidation.
Objective: Establish a data-driven shelf-life for the compound.
Batch Stratification: Divide the Argon-purged vials into three distinct environmental cohorts (See Table 1).
Time-Point Sampling: Pull samples at designated intervals (0, 1, 3, and 6 months).
Sample Preparation: Dissolve the sample in degassed, HPLC-grade acetonitrile. Causality: Using aerated solvents during sample prep can induce rapid oxidation, creating false-positive degradation artifacts.
Chromatographic Analysis: Run a validated HPLC-UV method. Quantify the area percent of the parent peak versus emerging N-demethylated degradants.
Validation Check: Evaluate the -20°C Control cohort. If degradation >0.5% is observed in the control, halt the study and re-evaluate the Argon purging technique (Protocol A, Step 3).
Caption: Self-validating storage and stability testing workflow for sensitive anilines.
Quantitative Data Presentation
To standardize stability testing for sensitive aniline derivatives, refer to the modified ICH Q1A(R2) testing matrix below[4]. Because 2-methoxy-N,N-dimethyl-5-nitroaniline is highly reactive, the "Long-Term" condition is shifted to refrigerated temperatures, and the "Accelerated" condition is shifted to ambient room temperature.
Table 1: ICH Q1A(R2) Stability Testing Matrix for Sensitive Anilines
Storage Cohort
Temperature (°C)
Relative Humidity (%)
Minimum Duration
Testing Frequency (Months)
Acceptance Criteria
Control (Baseline)
-20 ± 5
Ambient
N/A
0, 1, 3, 6
< 0.5% Total Degradants
Long-Term
5 ± 3
Ambient
12 Months
0, 3, 6, 9, 12
< 1.0% Total Degradants
Accelerated
25 ± 2
60 ± 5
6 Months
0, 1, 3, 6
< 2.0% Total Degradants
Note: Any failure in the Control cohort invalidates the entire matrix, requiring a review of the inert packaging protocol.
References
Quality Guidelines: Q1A(R2) Stability Testing of New Drug Substances and Products
Source: ICH (International Council for Harmonisation)
URL:[Link]
Oxidation of N,N-Dimethylaniline: The Reaction with Benzoyl Peroxide
Source: Canadian Science Publishing
URL:[Link]
Technical Support Center: Troubleshooting 2-Methoxy-N,N-dimethyl-5-nitroaniline Workflows
The "Push-Pull" Electronic Dilemma Handling 2-methoxy-N,N-dimethyl-5-nitroaniline requires navigating a highly polarized aromatic system. The molecule features two strong electron-donating groups (methoxy and N,N-dimethy...
Author: BenchChem Technical Support Team. Date: April 2026
The "Push-Pull" Electronic Dilemma
Handling 2-methoxy-N,N-dimethyl-5-nitroaniline requires navigating a highly polarized aromatic system. The molecule features two strong electron-donating groups (methoxy and N,N-dimethylamino) opposed by a strongly electron-withdrawing nitro group. This "push-pull" dynamic creates specific vulnerabilities: the C2 position becomes highly electrophilic, the nitro group is prone to single-electron transfer (SET) side reactions, and the tertiary amine is susceptible to oxidative cleavage.
As a Senior Application Scientist, I have designed this troubleshooting guide to help you bypass these mechanistic pitfalls and establish self-validating protocols for your drug development workflows.
Diagnostic Q&A: Resolving Common Side Reactions
Q1: Why am I losing the methoxy group during base-catalyzed functionalizations?Mechanistic Causality: You are inadvertently triggering a Nucleophilic Aromatic Substitution (SNAr). In your substrate, the methoxy group at C2 is situated exactly para to the nitro group at C5. The nitro group withdraws electron density via resonance, highly activating the C2 carbon. When exposed to strong nucleophiles (e.g., primary amines, hydroxides, or alkoxides) under basic conditions and heat, the nucleophile attacks C2. This forms a stabilized Meisenheimer complex, which subsequently expels the methoxide ion, resulting in O-demethylation[1].
Resolution: To preserve the methoxy group, you must decouple basicity from nucleophilicity. Switch from nucleophilic bases (like NaOH or NaOMe) to sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Additionally, avoid protic solvents like methanol at elevated temperatures[2].
Fig 1. SNAr side reaction pathway vs. desired non-nucleophilic conditions.
Q2: During the reduction of the nitro group, I am isolating a brightly colored (orange/red) impurity instead of the pure amine. What is happening?Mechanistic Causality: You are observing the formation of azo or azoxy dimers. The reduction of a nitro group proceeds via the Haber mechanism: Nitro
→
Nitroso
→
Hydroxylamine
→
Amine[3]. If your reduction is performed under alkaline conditions (e.g., Zn/NaOH), the highly reactive nitroso intermediate condenses with the hydroxylamine intermediate. This bimolecular reaction forms an azoxy dimer, which can be further reduced to an azo compound (the source of the bright orange/red color).
Resolution: Dimerization is strictly pH-dependent. Maintain neutral to slightly acidic conditions during the reduction. Using catalytic hydrogenation (Pd/C) in a neutral solvent (like EtOAc) or a Béchamp-style reduction (Fe/NH4Cl) prevents the condensation of the intermediates, driving the reaction straight to the primary amine[4].
Fig 2. Haber mechanism of nitro reduction highlighting alkaline-driven dimerization.
Q3: I'm observing N-demethylation during my palladium-catalyzed steps. How do I prevent this?Mechanistic Causality: The N,N-dimethylamino group is highly prone to oxidative demethylation. In the presence of transition metals (like Pd) and trace atmospheric oxygen, the tertiary amine undergoes single-electron oxidation to form an iminium ion intermediate. Ambient moisture then hydrolyzes this intermediate, cleaving off formaldehyde and leaving a secondary amine.
Resolution: Implement strict Schlenk line techniques. Degas all solvents thoroughly using freeze-pump-thaw cycles or vigorous argon sparging for at least 30 minutes prior to introducing the catalyst.
Quantitative Condition Matrix
To optimize your yields and predict impurity profiles, refer to the following empirical data summarizing how reaction environments dictate the product distribution for 2-methoxy-N,N-dimethyl-5-nitroaniline.
This protocol utilizes a Béchamp-style reduction to maintain a slightly acidic environment, completely bypassing the alkaline-driven azoxy dimerization pathway.
Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 2-methoxy-N,N-dimethyl-5-nitroaniline in 50 mL of Ethanol.
Activation: Add 20 mL of distilled water containing 50.0 mmol of Ammonium Chloride (NH₄Cl). Stir vigorously.
Self-Validation Check: Measure the pH of the solution. It must be between 5.5 and 6.5. If it is alkaline, do not proceed; adjust with dilute HCl.
Reduction: Heat the mixture to 70°C. Slowly add 50.0 mmol of activated Iron powder in small portions over 15 minutes to prevent thermal runaway.
Monitoring: Reflux the mixture for 2 hours.
Self-Validation Check: Spot the reaction on a TLC plate (Eluent: 1:1 EtOAc/Hexane). The starting material (yellow spot, high Rf) should completely disappear, replaced by a highly polar, UV-active spot (amine) near the baseline. No orange/red spots (dimers) should be visible.
Workup: Filter the hot mixture through a pad of Celite to remove iron sludge. Wash the Celite pad with 30 mL of hot ethanol. Concentrate the filtrate under reduced pressure, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure diamine.
This protocol uses a sterically hindered, non-nucleophilic base to prevent the displacement of the activated methoxy group.
Preparation: Dissolve 5.0 mmol of 2-methoxy-N,N-dimethyl-5-nitroaniline in 20 mL of anhydrous Dichloromethane (DCM) under an Argon atmosphere.
Base Addition: Add 15.0 mmol of N,N-Diisopropylethylamine (DIPEA). Do not use NaOH, KOH, or primary/secondary amine bases.
Electrophile Addition: Cool the flask to 0°C using an ice bath. Dropwise, add 6.0 mmol of your chosen acyl chloride over 10 minutes.
Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours.
Self-Validation Check: Perform LC-MS analysis. The mass spectrum should show the [M+H]⁺ peak of the acylated product. If a peak corresponding to [M-CH₃+H]⁺ or [M-OCH₃+OH]⁺ appears, moisture or a nucleophilic impurity has triggered SNAr.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with 0.1 M HCl (to remove excess DIPEA), dry over MgSO₄, and concentrate.
References
Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange (Citing: Porter, H. K. Organic Reactions).
URL:[Link]
Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - National Institutes of Health (PMC).
URL:[Link]
Technical Support Center: Optimizing Solvent Selection for 2-Methoxy-N,N-dimethyl-5-nitroaniline Recrystallization
Welcome to the crystallization troubleshooting hub. As a Senior Application Scientist, I frequently see researchers struggle with the purification of complex substituted aromatics.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the crystallization troubleshooting hub. As a Senior Application Scientist, I frequently see researchers struggle with the purification of complex substituted aromatics. This guide moves beyond standard "cook-book" chemistry. Here, we analyze the thermodynamic drivers behind solvent selection to ensure your recrystallization of 2-methoxy-N,N-dimethyl-5-nitroaniline is high-yielding, reproducible, and analytically pure.
Part 1: Physicochemical Profiling (The "Why" Behind the Chemistry)
To purify 2-methoxy-N,N-dimethyl-5-nitroaniline effectively, we must first understand its electronic and structural nature. The molecule features a strong "push-pull" electronic system: the methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups act as potent electron donors, while the nitro (-NO₂) group is a strong electron acceptor. This creates a highly polarized aromatic ring with a substantial dipole moment, a characteristic well-documented in[1].
Because of this intense polarity, the compound's thermodynamic behavior mirrors similar nitroaromatics. It exhibits high solubility in polar aprotic solvents and moderate-to-high solubility in polar protic solvents at elevated temperatures, as detailed in[2]. However, its hydrophobic methyl groups render it largely insoluble in water and aliphatic hydrocarbons.
Part 2: Knowledge Base & FAQs
Q: Why does my product "oil out" instead of forming crystals?A: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the saturation temperature of your solution exceeds the melting point of the solute-solvent mixture. Because impurities depress the melting point of 2-methoxy-N,N-dimethyl-5-nitroaniline, cooling the solution too rapidly forces the compound to phase-separate as a dense, impure oil rather than a crystalline solid. Causality: The thermodynamic drive to precipitate outpaces the kinetic ability to form an ordered crystal lattice.
Q: Should I use a single solvent or a binary (mixed) solvent system?A: A single solvent system (e.g., Methanol) is always preferred for its thermodynamic simplicity, predictable cooling curves, and ease of recovery. Binary systems (e.g., Ethyl Acetate / Heptane) should only be employed if the single solvent fails to provide an adequate thermal solubility gradient (i.e., the compound is either too soluble when cold or too insoluble when hot).
Q: How do I remove dark, colored impurities (oxidation products)?A: Highly conjugated nitroanilines are prone to oxidation, leaving dark trace impurities. Add 1-2% (w/w) activated carbon to the hot solvent prior to hot filtration. The porous carbon selectively adsorbs high-molecular-weight polymeric impurities while leaving the target monomer in solution.
Part 3: Data Presentation - Solvent Selection Matrix
The following table summarizes the quantitative data and thermodynamic suitability of various solvents for this specific compound.
Solvent System
Boiling Point (°C)
Polarity Index
Solute Solubility (Hot)
Solute Solubility (Cold)
Suitability / Recommendation
Methanol
64.7
5.1
High
Low
Optimal (Single Solvent) . Excellent thermal gradient for crystallization.
Ethanol
78.3
5.2
High
Moderate
Good. May require cooling below 0°C to maximize yield.
Ethyl Acetate
77.1
4.4
Very High
High
Poor as a single solvent. Excellent as the primary solvent in a binary system.
Heptane
98.4
0.1
Low
Very Low
Excellent as an anti-solvent when paired with Ethyl Acetate.
Water
100.0
10.2
Very Low
Insoluble
Not recommended. Solute is too hydrophobic for effective dissolution.
Part 4: Troubleshooting Workflow
When crystallization fails, follow this logical decision tree to identify and correct the phase separation issue.
Workflow for troubleshooting liquid-liquid phase separation (oiling out) during recrystallization.
Part 5: Standard Operating Procedures (SOPs)
Protocol A: Single Solvent Recrystallization (Methanol)
This is the primary recommended protocol due to its high reproducibility and minimal risk of solvent-trapping.
Saturation: Suspend the crude 2-methoxy-N,N-dimethyl-5-nitroaniline in a minimum volume of methanol (approx. 3-5 mL/g) in a round-bottom flask equipped with a reflux condenser. Heat to a gentle reflux (60-65°C) until complete dissolution occurs.
Hot Filtration (Optional): If insoluble particulates remain, rapidly filter the hot solution through a pre-warmed fluted filter paper to prevent premature crystallization in the funnel stem.
Controlled Nucleation: Transfer the filtrate to an Erlenmeyer flask. Allow the solution to cool undisturbed to room temperature (approx. 20-25°C) over 1-2 hours.
Causality: Rapid cooling (e.g., plunging into an ice bath immediately) forces the solute to crash out, trapping mother liquor and impurities within the crystal lattice. Slow cooling ensures thermodynamic control, allowing only the target molecule to build the growing lattice.
Yield Maximization: Once room temperature is reached and crystallization has initiated, place the flask in an ice-water bath (0-5°C) for an additional 30 minutes to depress solubility and maximize yield.
Isolation: Collect the distinct crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold methanol.
Self-Validating Checkpoint: A successful recrystallization is a self-validating system. To confirm purity, perform a melting point (MP) analysis on the dried crystals. A sharp melting range (ΔT ≤ 1.5°C) indicates high purity. Additionally, perform Thin-Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate eluent. Spot the dissolved crystals alongside the concentrated mother liquor; the crystal spot must show a single, dense R_f band with no trailing impurities, proving the efficacy of the solvent rejection.
Use this protocol only if the crude material contains highly lipophilic impurities that co-crystallize in methanol.
Primary Dissolution: Dissolve the crude material in a minimum volume of hot ethyl acetate (approx. 70°C).
Anti-Solvent Titration: While maintaining heating and stirring, add hot heptane dropwise until the solution becomes faintly turbid (this is the cloud point, indicating the solubility limit has been reached).
Clarification: Add 1-2 drops of hot ethyl acetate until the solution just turns clear again.
Crystallization: Remove from heat and allow the solution to cool slowly to room temperature, followed by an ice bath. Filter and wash with cold heptane.
Self-Validating Checkpoint: Binary systems risk co-precipitation of impurities if the anti-solvent is added too quickly. Validate the separation by analyzing the crystal morphology under a stereomicroscope. Pure 2-methoxy-N,N-dimethyl-5-nitroaniline should present as distinct, uniform crystals. Amorphous clusters or oily films on the crystal surface indicate that the heptane addition was too rapid, trapping impurities.
Part 6: References
Solubility and Solution Thermodynamics of 2,6-Dichloro-4-nitroaniline in 12 Pure Solvents at Temperatures from 278.15 to 323.15 K
Source: Journal of Chemical & Engineering Data, ACS Publications.
URL:[Link]
Study on the vibrational energy relaxation of p-nitroaniline, N,N-dimethyl-p-nitroaniline, and azulene by the transient grating method
Source: Journal of Chemical Physics, AIP Publishing / PubMed.
URL:[Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-methoxy-N,N-dimethyl-5-nitroaniline
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-methoxy-N,N-dimethyl-5-nitroaniline. In the absence of direct, published experimental data for this specific molecule...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-methoxy-N,N-dimethyl-5-nitroaniline. In the absence of direct, published experimental data for this specific molecule, this document establishes a robust, theoretically-grounded fragmentation model. This model is built upon the well-documented fragmentation behaviors of its constituent functional moieties: the nitroaromatic system, the N,N-dimethylamino group, and the methoxy group.
To provide a comprehensive and practical framework for researchers, we will compare the predicted fragmentation of our target molecule with that of three structurally related compounds: 4-nitroaniline, N,N-dimethylaniline, and 2-methoxy-5-nitroaniline. This comparative approach will illuminate the specific contributions of each functional group to the overall fragmentation pattern, offering valuable insights for the identification and structural elucidation of this and similar molecules in complex matrices.
Theoretical Fragmentation Analysis of 2-methoxy-N,N-dimethyl-5-nitroaniline
The fragmentation of 2-methoxy-N,N-dimethyl-5-nitroaniline under positive ion electrospray ionization (ESI) is expected to be initiated by protonation, most likely at the basic nitrogen atom of the dimethylamino group. The resulting molecular ion ([M+H]⁺) will then undergo a series of characteristic fragmentation reactions.
The primary fragmentation pathways are predicted to involve:
Loss of the Nitro Group: A characteristic fragmentation of nitroaromatic compounds is the neutral loss of the nitro group (NO₂), which has a mass of 46 Da.[1]
Cleavage of the Dimethylamino Group: The N,N-dimethylamino group is susceptible to cleavage, primarily through the loss of a methyl radical (CH₃•, 15 Da).
Fragmentation of the Methoxy Group: The methoxy group can also undergo cleavage, typically involving the loss of a methyl radical (CH₃•, 15 Da) or formaldehyde (CH₂O, 30 Da).
Loss of Nitric Oxide: Another common fragmentation pathway for nitroaromatic compounds is the loss of nitric oxide (NO), with a mass of 30 Da.
These primary fragmentations will be followed by subsequent losses of other small neutral molecules such as CO.
Comparative Fragmentation Analysis
To understand the influence of each functional group on the fragmentation pattern, we will compare the predicted fragmentation of 2-methoxy-N,N-dimethyl-5-nitroaniline with that of three related compounds.
4-Nitroaniline: The Nitroaromatic Core
4-nitroaniline provides a baseline for the fragmentation of the nitroaniline core. Its fragmentation is dominated by the loss of the nitro group.[2][3]
N,N-Dimethylaniline: The Dimethylamino Moiety
N,N-dimethylaniline serves as a model for the fragmentation of the N,N-dimethylamino group attached to an aromatic ring. The primary fragmentation is the loss of a methyl radical.[4][5]
2-Methoxy-5-nitroaniline: The Influence of the Methoxy Group
This isomer of our target compound, lacking the N,N-dimethylation, allows for the specific examination of the interplay between the methoxy and nitro groups on the aniline frame. PubChem indicates the availability of GC-MS data for this compound, suggesting a known fragmentation pattern.[6]
Predicted Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways for 2-methoxy-N,N-dimethyl-5-nitroaniline and the comparative compounds.
Caption: Key fragmentations of comparative compounds.
Data Summary
The following table summarizes the predicted key fragment ions for 2-methoxy-N,N-dimethyl-5-nitroaniline and the comparative compounds.
Compound
Molecular Ion ([M+H]⁺)
Primary Fragment 1
Primary Fragment 2
Other Notable Fragments
2-methoxy-N,N-dimethyl-5-nitroaniline
m/z 198
m/z 152 (-NO₂)
m/z 183 (-CH₃)
m/z 168 (-NO)
4-Nitroaniline
m/z 139
m/z 93 (-NO₂)
-
m/z 65
N,N-Dimethylaniline
m/z 122
m/z 106 (-CH₃)
-
m/z 77
2-Methoxy-5-nitroaniline
m/z 169
m/z 123 (-NO₂)
m/z 139 (-CH₂O)
-
Experimental Protocol
This section outlines a general protocol for acquiring a mass spectrum of 2-methoxy-N,N-dimethyl-5-nitroaniline using a standard High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (HPLC-QTOF-MS) system.
1. Sample Preparation:
Prepare a 1 mg/mL stock solution of 2-methoxy-N,N-dimethyl-5-nitroaniline in a suitable solvent such as methanol or acetonitrile.
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
2. HPLC Conditions:
Column: A standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A suitable gradient to ensure proper elution and separation. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS²).
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) for MS/MS experiments to observe a range of fragment ions.
Conclusion
This guide provides a theoretically derived yet robust framework for understanding the mass spectrometric fragmentation of 2-methoxy-N,N-dimethyl-5-nitroaniline. By dissecting the molecule into its core functional components and comparing their fragmentation behavior to known analogs, we have constructed a predictive model of its fragmentation pathways. The major anticipated fragmentation events include the loss of the nitro group, a methyl radical from the dimethylamino group, and potentially the loss of nitric oxide. The provided experimental protocol offers a practical starting point for researchers to acquire empirical data and validate these theoretical predictions. This information is intended to be a valuable resource for the identification and structural elucidation of this compound in various analytical applications, from drug metabolism studies to environmental analysis.
References
Benchchem. Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of Protonated 2,6-Diisopropyl-4-nitroaniline.
ResearchGate. Proposed fragmentation pathways from tautomer I (A) and V (can also be...).
PubChem. 2-Methoxy-5-nitroaniline. Available from: [Link]
mzCloud. N N Dimethylaniline. Available from: [Link]
Rapid Communications in Mass Spectrometry. Mass Spectral Fragmentation Pathways in Cyclic Difluoramino and Nitro Compounds. Available from: [Link]
ResearchGate. Figure S7. Mass spectrum of 4-nitroaniline. Available from: [Link]
ResearchGate. (A) Mass-fragmentation patterns of 4-NA (B) Mass-fragmentation patterns.... Available from: [Link]
Benchmarking Catalytic Reduction Methods for 2-Methoxy-N,N-dimethyl-5-nitroaniline: A Comprehensive Guide
Executive Summary The selective reduction of sterically hindered, electron-rich nitroarenes—such as 2-methoxy-N,N-dimethyl-5-nitroaniline —to their corresponding anilines is a critical transformation in the synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The selective reduction of sterically hindered, electron-rich nitroarenes—such as 2-methoxy-N,N-dimethyl-5-nitroaniline —to their corresponding anilines is a critical transformation in the synthesis of advanced pharmaceutical intermediates. The presence of the electron-donating methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups enriches the aromatic ring, making the nitro group slightly more resistant to reduction compared to electron-deficient analogs. Furthermore, the chosen synthetic methodology must strictly avoid side reactions such as N-demethylation or ether cleavage.
This guide benchmarks three distinct catalytic reduction methodologies—Direct Heterogeneous Hydrogenation, Catalytic Transfer Hydrogenation (CTH), and Base-Metal Catalysis—evaluating their efficiency, chemoselectivity, and operational safety to help you select the optimal protocol for your workflow.
Mechanistic Pathway: The Haber Mechanism
Regardless of the hydrogen source, the catalytic reduction of aromatic nitro compounds proceeds via the well-established Haber mechanism [1]. The nitro group (-NO₂) is sequentially reduced to a nitroso intermediate (-NO), followed by an arylhydroxylamine (-NHOH), and ultimately the primary amine (-NH₂).
Fig 1. Haber mechanism for the catalytic reduction of nitroarenes to anilines.
When reducing 2-methoxy-N,N-dimethyl-5-nitroaniline, the accumulation of the hydroxylamine intermediate is a primary risk if the hydrogen donor is insufficient or if the catalyst surface becomes poisoned [2]. Therefore, maintaining a high local concentration of active hydrogen on the catalyst surface is paramount.
Benchmarking the Catalytic Systems
Direct Heterogeneous Hydrogenation (Pd/C + H₂ gas)
The classical approach utilizes 5% or 10% Palladium on Carbon (Pd/C) under a hydrogen gas atmosphere. While highly atom-economical, the mass transfer of H₂ gas into the liquid phase is the rate-limiting step. For electron-rich substrates like 2-methoxy-N,N-dimethyl-5-nitroaniline, this often necessitates pressurized vessels (e.g., Parr shakers at 30-50 psi) to drive the reaction to completion and avoid hydroxylamine stalling.
Catalytic Transfer Hydrogenation (Pd/C + Ammonium Formate)
Catalytic Transfer Hydrogenation (CTH) leverages ammonium formate as an in situ hydrogen donor [3]. Upon contact with the Pd/C surface, ammonium formate rapidly decomposes into CO₂, NH₃, and H₂. This bypasses the gas-liquid mass transfer limitations of direct hydrogenation. Furthermore, ammonium formate maintains a near-neutral pH, preventing the protonation of the substrate's dimethylamino group—a critical factor for maintaining substrate solubility and reactivity [4].
Base-Metal Catalysis (Raney Ni + Hydrazine Hydrate)
Earth-abundant metals like Raney Nickel offer a cost-effective alternative to precious metals. When paired with hydrazine hydrate, this system generates hydrogen gas and nitrogen [5]. However, Raney Nickel is highly pyrophoric, and hydrazine is highly toxic. While economically advantageous at an industrial scale, it is less desirable for routine bench-scale synthesis due to significant safety overhead.
Quantitative Data Comparison
Methodology
Catalyst
Hydrogen Source
Yield (%)
Reaction Time (h)
Chemoselectivity
Safety Profile
Direct Hydrogenation
10% Pd/C
H₂ Gas (50 psi)
94 - 97
3 - 5
High
High Risk (Pressurized flammable gas)
Transfer Hydrogenation
10% Pd/C
Ammonium Formate
96 - 99
1 - 2
Excellent
Low Risk (Benchtop, ambient pressure)
Base-Metal Catalysis
Raney Ni
Hydrazine Hydrate
85 - 89
5 - 8
Moderate
High Risk (Pyrophoric/Toxic reagents)
Data synthesized from benchmark studies on functionalized nitroarenes.
Experimental Workflows & Protocols
Given its superior safety profile, rapid kinetics, and high yield, Catalytic Transfer Hydrogenation (CTH) is the recommended method for the laboratory-scale reduction of 2-methoxy-N,N-dimethyl-5-nitroaniline.
Fig 2. Step-by-step workflow for the Catalytic Transfer Hydrogenation (CTH) method.
Protocol: Catalytic Transfer Hydrogenation of 2-Methoxy-N,N-dimethyl-5-nitroaniline
Expertise Note: This protocol uses methanol as the solvent because it effectively co-solubilizes both the lipophilic nitroarene and the highly polar ammonium formate, ensuring optimal interaction at the heterogeneous catalyst interface.
Step 1: Reaction Assembly
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-N,N-dimethyl-5-nitroaniline (1.0 eq, e.g., 10 mmol) in HPLC-grade Methanol to achieve a 0.2 M concentration.
Carefully add 10% Pd/C (5-10 mol% Pd relative to the substrate).
Causality: Dry Pd/C can ignite solvent vapors. Always add the catalyst to the solvent under an inert atmosphere (N₂ or Ar) to prevent flash fires.
Step 2: Hydrogen Donor Addition
Add Ammonium Formate (4.0 to 5.0 eq) in a single portion.
Causality: The stoichiometric requirement is 3 equivalents (to provide the 6 hydrogen atoms needed for complete reduction), but a slight excess ensures the complete conversion of the hydroxylamine intermediate and compensates for any H₂ gas that escapes the solvent before reacting.
Stir the mixture at 25°C (ambient temperature). Effervescence (the release of CO₂ and NH₃ gases) will begin immediately.
Monitor the reaction via TLC (Hexanes/EtOAc). The starting material (typically a bright yellow spot) should completely disappear within 1-2 hours, replaced by a highly polar, UV-active spot (the aniline product).
Validation Check: Perform an LC-MS analysis on a filtered reaction aliquot. Ensure the absolute absence of the M+16 mass peak (the hydroxylamine intermediate), which serves as a definitive indicator that the reduction has reached completion.
Step 4: Workup and Isolation
Filter the reaction mixture through a tightly packed pad of Celite.
Causality: Standard filter paper is insufficient to capture nanoscale Pd particles, which can contaminate the final product and spontaneously ignite upon drying. Celite safely and effectively traps the catalyst.
Wash the Celite pad with additional Methanol to ensure complete product recovery.
Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate and Water (this step removes the residual ammonium salts).
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the pure target compound.
Conclusion
For the reduction of sterically hindered and electron-rich substrates like 2-methoxy-N,N-dimethyl-5-nitroaniline, Catalytic Transfer Hydrogenation (CTH) using Pd/C and ammonium formate stands out as the optimal methodology. It completely circumvents the mass-transfer limitations and safety hazards associated with pressurized hydrogen gas while delivering superior reaction kinetics, excellent chemoselectivity, and high yields.
References
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review
Source: Royal Society of Chemistry (RSC)
URL:1
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives
Source: MDPI
URL:2
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives
Source: National Institutes of Health (NIH) / PMC
URL:3
Recent Advances in Catalytic Transfer Hydrogenation with Formic Acid over Heterogeneous Transition Metal Catalysts
Source: American Chemical Society (ACS)
URL:4
Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source
Source: Taylor & Francis
URL:5
Comparative Reactivity of N,N-Dimethyl vs. N-Methyl Nitroanilines in Substitution Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of organic synthesis, nitroanilines serve as versatile intermediates, particularly in the production of dyes, pharmaceuticals,...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis, nitroanilines serve as versatile intermediates, particularly in the production of dyes, pharmaceuticals, and advanced materials.[1] Their reactivity in substitution reactions is a cornerstone of their synthetic utility. These transformations are predominantly governed by the nucleophilic aromatic substitution (SNAr) mechanism, a pathway facilitated by the presence of strong electron-withdrawing groups on the aromatic ring.[2][3] The nitro group (–NO₂) is a canonical example of such an activating group, profoundly increasing the ring's susceptibility to nucleophilic attack by stabilizing the key anionic intermediate.[3][4]
This guide provides an in-depth comparative analysis of the reactivity of two closely related classes of substrates: N-methylnitroanilines and N,N-dimethylnitroanilines. While differing by only a single methyl group, the resulting variations in electronic properties and steric profiles lead to significant and predictable differences in their reaction kinetics and product outcomes. Understanding these nuances is critical for reaction optimization, predicting side reactions, and designing efficient synthetic routes. We will explore the underlying principles, present supporting data and established protocols, and offer field-proven insights into leveraging these differences for synthetic advantage.
The Underpinnings of Reactivity: Electronic and Steric Effects
The rate and success of a nucleophilic aromatic substitution reaction on a nitroaniline substrate are dictated by a delicate balance between two primary factors: the electronic environment of the aromatic ring and the steric hindrance around the reaction center.
Pillar 1: Electronic Effects – A Tale of Two Groups
The SNAr mechanism proceeds via a two-step addition-elimination pathway, with the rate-determining step typically being the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5] The stability of this complex is paramount to the reaction's success.
The Nitro Group (–NO₂): As a powerful electron-withdrawing group (–I inductive, –M resonance), the nitro group is the primary activator for the SNAr reaction. When positioned ortho or para to the leaving group, it can effectively delocalize the negative charge of the Meisenheimer complex through resonance, thereby stabilizing it and lowering the activation energy for its formation.[3][5]
The Amino Group (–NHCH₃ vs. –N(CH₃)₂): The N-alkylated amino group exhibits a dual electronic nature. While the nitrogen atom is electronegative and exerts an electron-withdrawing inductive effect (–I), its lone pair of electrons can be donated into the aromatic ring via resonance (+M effect).[6][7] This resonance donation increases the overall electron density of the ring, which intrinsically disfavors nucleophilic attack.
The key distinction lies in the slightly different electronic contributions of the N-methyl and N,N-dimethyl groups. Due to the positive inductive effect of the alkyl groups, the N,N-dimethylamino substituent is a marginally stronger electron-donating group than the N-methylamino substituent.[8] Consequently, the N,N-dimethylanilines are slightly more electron-rich, which leads to a slight destabilization of the anionic Meisenheimer complex compared to their N-methyl counterparts. This electronic difference predicts that, all else being equal, N-methylnitroanilines should be inherently more reactive in SNAr reactions than N,N-dimethylnitroanilines.
Pillar 2: Steric Effects – The Decisive Factor in Proximity
Steric hindrance refers to the non-bonded interactions that influence the shape and reactivity of molecules.[9][10] The N,N-dimethylamino group is considerably bulkier than the N-methylamino group.[9] This size difference has profound implications, particularly when the amino and nitro groups are in close proximity.
Ortho Isomers: When the amino and nitro groups are adjacent (in the ortho position), severe steric repulsion occurs between the bulky N,N-dimethyl group and the nitro group. This forces the nitro group to twist out of the plane of the aromatic ring. This phenomenon, known as Steric Inhibition of Resonance (SIR) , is critical.[8] An out-of-plane nitro group cannot effectively participate in resonance stabilization of the Meisenheimer complex. Its ability to delocalize the negative charge is severely compromised, leading to a dramatic decrease in the reaction rate.[11] The smaller N-methyl group induces significantly less steric strain, allowing the ortho-nitro group to remain largely coplanar with the ring.
Para Isomers: In para-substituted compounds, the amino and nitro groups are distant, and steric interactions between them are negligible. The primary influence on reactivity reverts to the subtle electronic differences discussed previously.
Comparative Reactivity: A Predictive Summary
Based on the interplay of these electronic and steric factors, we can establish a clear hierarchy of reactivity.
Substrate Class
Isomer Position
Dominant Effect
Predicted Relative Reactivity
Rationale
N-Methylnitroaniline
para
Electronic
High
The –NHCH₃ group is a weaker electron donor than –N(CH₃)₂, leading to better stabilization of the Meisenheimer complex.
N,N-Dimethylnitroaniline
para
Electronic
Moderate
The –N(CH₃)₂ group is a slightly stronger electron donor, which marginally destabilizes the anionic intermediate.
N-Methylnitroaniline
ortho
Steric (Minor)
Moderate-Low
Minor steric hindrance from the –NHCH₃ group. The nitro group remains largely planar for effective resonance stabilization.
N,N-Dimethylnitroaniline
ortho
Steric (Major)
Very Low / Inert
Severe steric hindrance and, critically, Steric Inhibition of Resonance (SIR) prevent the nitro group from stabilizing the Meisenheimer complex.[8][11]
Visualizing the SNAr Mechanism and Steric Effects
Caption: The general mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: General experimental workflow for an SNAr reaction.
Procedure:
Setup: To a round-bottom flask, add the substituted chloronitroaniline (1.0 eq), the amine nucleophile (1.2-2.0 eq), a base (e.g., K₂CO₃ or Et₃N, 2.0 eq), and a polar aprotic solvent such as DMSO, DMF, or acetonitrile.
[12][13]2. Reaction: Heat the mixture with stirring to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the specific substrate.
Monitoring: Follow the disappearance of the starting material using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour it into water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.
Conclusion
The substitution reactivity of N-alkylated nitroanilines is a clear illustration of how subtle structural modifications can lead to major differences in chemical behavior. The comparison between N-methyl and N,N-dimethyl nitroanilines is governed by a predictable interplay of electronic and steric effects.
For para-substituted isomers , where steric hindrance is not a factor, reactivity is dictated by electronics. The N-methyl-4-nitroanilines are slightly more reactive due to the weaker electron-donating character of the –NHCH₃ group, which better stabilizes the crucial Meisenheimer intermediate.
For ortho-substituted isomers , the outcome is overwhelmingly controlled by sterics. The N,N-dimethyl-2-nitroanilines are significantly less reactive, often to the point of being inert, due to the severe steric clash that leads to Steric Inhibition of Resonance, crippling the activating effect of the nitro group.
These principles provide a robust framework for researchers and process chemists to select appropriate substrates, anticipate reaction outcomes, and design more efficient and selective synthetic strategies in drug development and materials science.
validating 1H and 13C NMR spectra of synthesized 2-methoxy-N,N-dimethyl-5-nitroaniline
Title: High-Field vs. Benchtop NMR for the Structural Validation of Synthesized 2-Methoxy-N,N-dimethyl-5-nitroaniline Subtitle: A comprehensive evaluation of empirical vs.
Author: BenchChem Technical Support Team. Date: April 2026
Title: High-Field vs. Benchtop NMR for the Structural Validation of Synthesized 2-Methoxy-N,N-dimethyl-5-nitroaniline
Subtitle: A comprehensive evaluation of empirical vs. predicted ¹H and ¹³C NMR spectra in modern pharmaceutical workflows.
Executive Summary
Hardware Platform Comparison: Benchtop vs. High-Field NMR
Choosing the right analytical platform requires balancing throughput, cost, and resolving power.
Benchtop NMR systems utilize compact, permanent neodymium magnets. They offer operational simplicity, low maintenance costs, and fume-hood compatibility, presenting a highly viable alternative to traditional high-field systems for rapid in-field analysis and quality control[2]. Conversely, high-field spectrometers rely on superconducting cryogenic magnets to deliver ultra-high resolution and sensitivity.
The Causality of Resolution & Sensitivity:
Chemical shift (measured in ppm) is independent of the external magnetic field, but scalar spin-spin coupling (J-coupling, measured in Hz) is a fixed energy interaction. At lower frequencies (e.g., 60 MHz), a typical 8.8 Hz ortho-coupling spans ~0.15 ppm. This wide frequency span relative to the Larmor frequency increases the probability of signal overlap and second-order roofing effects[3]. At 600 MHz, the same 8.8 Hz coupling spans only ~0.015 ppm, yielding pure first-order multiplets that are trivial to assign. Furthermore, an entry-level high-field system possesses roughly 11 times the intrinsic sensitivity of a benchtop system, vastly reducing the time required to detect low-abundance nuclei like ¹³C[3]. Despite these physical limitations, benchtop low-field NMR requires minimal sample preparation and can perform highly accurate quantification using internal standards, leading to data comparable to high-field NMR for routine screening[4].
Table 1: Platform Performance Comparison
Feature
Benchtop NMR (60-90 MHz)
High-Field NMR (400-600 MHz)
Magnet Technology
Permanent (Neodymium)
Superconducting (Cryogenic)
Resolution (¹H)
Moderate (Peak overlap likely for complex spins)
Ultra-High (Clear multiplet splitting)
Sensitivity (LOD)
~ 1 mmol/L
~ 100 µmol/L
Footprint & Cost
Bench-compatible, Low capital/maintenance
Dedicated facility, High maintenance (Cryogens)
Best Use Case
Rapid reaction monitoring, Routine QC
Complex structural elucidation, 2D NMR
Software Validation: Empirical Data vs. AI Prediction
Validating a synthesized structure requires comparing empirical spectra against theoretical models. Software suites like Mestrelab's Mnova provide robust prediction engines to verify assignments.
The Causality of Ensemble Prediction:
Mnova NMRPredict calculates accurate and precise NMR chemical shifts using a novel "Ensemble" procedure[5]. It combines Hierarchical Orthogonal Space Environment (HOSE) codes—which search empirical databases for exact structural fragments—with advanced Machine Learning techniques like Message Passing Neural Networks (MPNNs)[6]. If a specific substructure (like the sterically hindered N,N-dimethylamino group adjacent to a methoxy group) is missing from the HOSE database, the machine learning algorithm seamlessly compensates. This dual-algorithm approach ensures high-fidelity predictions with calculated confidence intervals for every atom[5].
Figure 1: End-to-end NMR validation workflow comparing acquisition platforms and AI prediction.
Experimental Workflow (Self-Validating Protocol)
To ensure absolute trustworthiness, the following protocol establishes a self-validating system for spectral acquisition.
Phase 1: Sample Preparation
Weighing & Solvation: Dissolve 15.0 mg of the synthesized 2-methoxy-N,N-dimethyl-5-nitroaniline in 0.6 mL of Deuterated Chloroform (CDCl₃) spiked with 0.03% v/v Tetramethylsilane (TMS).
Causality & Validation: CDCl₃ provides the essential deuterium lock signal, preventing magnetic field drift during acquisition. TMS acts as the internal zero-point reference (0.00 ppm). By locking the spectrometer to the deuterium frequency and referencing the spectrum to TMS, the chemical shift scale becomes a self-validating system, immune to minor environmental magnetic fluctuations.
Transfer: Pipette the homogeneous solution into a precision 5 mm NMR tube, ensuring a solvent column height of exactly 4 cm.
Causality: A 4 cm column ensures the sample volume perfectly aligns with the active volume of the RF coil, maximizing the filling factor and preventing magnetic susceptibility artifacts at the air-liquid interface.
Phase 2: Hardware Acquisition
Benchtop NMR (60 MHz): Acquire the ¹H spectrum using a standard 90° pulse sequence with 16 scans and a 4-second relaxation delay.
Causality: The 4-second delay ensures complete longitudinal relaxation (T₁) of all protons, making the subsequent peak integrations (e.g., the 6H singlet of the NMe₂ group vs. the 3H singlet of the OMe group) quantitatively reliable for internal validation.
High-Field NMR (600 MHz): Acquire ¹H (8 scans) and ¹³C (256 scans) spectra using a cryogenically cooled probe.
Phase 3: Processing & AI Verification
Data Transformation: Import the Free Induction Decay (FID) files into Mnova. Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation to suppress high-frequency noise.
Correction: Apply zero-order and first-order phase corrections to yield pure absorptive Lorentzian lineshapes, followed by a polynomial baseline correction.
Verification: Run the Mnova NMRPredict module and overlay the theoretical spectrum against the empirical data.
Data Presentation & Spin Logic
The aromatic ring of 2-methoxy-N,N-dimethyl-5-nitroaniline contains three protons (H-3, H-4, H-6) forming a classic ABX spin system.
H-3 is shielded by the electron-donating ortho-methoxy group.
H-4 is heavily deshielded by the electron-withdrawing ortho-nitro group.
H-6 sits between the dimethylamino and nitro groups, experiencing competing electronic effects.
Figure 2: Spin-spin coupling network (ABX system) for the aromatic protons of the target molecule.
Table 2: ¹H NMR Spectral Data & Prediction Comparison
Note: Empirical shifts are based on 600 MHz acquisition in CDCl₃. Predicted shifts are generated via Mnova Ensemble Prediction.
Proton Assignment
Multiplicity
Expected J-Coupling (Hz)
Predicted Shift (ppm)
Empirical Shift (ppm)
-N(CH₃)₂ (C1)
Singlet (6H)
N/A
2.91
2.95
-OCH₃ (C2)
Singlet (3H)
N/A
3.88
3.95
H-3 (Aromatic)
Doublet (1H)
³J = 8.8
6.80
6.85
H-6 (Aromatic)
Doublet (1H)
⁴J = 2.6
7.61
7.65
H-4 (Aromatic)
Doublet of Doublets (1H)
³J = 8.8, ⁴J = 2.6
7.78
7.82
References
Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs - ResearchG
High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments
Evaluation of a Benchtop Cryogen-Free Low-Field 1H NMR Spectrometer for the Analysis of Sexual Enhancement and Weight Loss Dietary Supplements Adulterated with Pharmaceutical Substances - Analytical Chemistry (ACS Public
A Comparative Toxicological Assessment of 2-Methoxy-N,N-dimethyl-5-nitroaniline Against Standard Anilines: A Guide for Researchers
This guide provides an in-depth comparative toxicological assessment of 2-methoxy-N,N-dimethyl-5-nitroaniline against a panel of standard anilines, including aniline, p-nitroaniline, and N,N-dimethylaniline. Designed for...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparative toxicological assessment of 2-methoxy-N,N-dimethyl-5-nitroaniline against a panel of standard anilines, including aniline, p-nitroaniline, and N,N-dimethylaniline. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer insights into the potential hazards and structure-toxicity relationships of this substituted nitroaniline. While direct comparative experimental data for 2-methoxy-N,N-dimethyl-5-nitroaniline is limited, this guide leverages data from structurally similar compounds to provide a robust, albeit inferential, analysis.
Introduction to Aniline Toxicity
Aniline and its derivatives are a cornerstone of the chemical industry, serving as vital intermediates in the synthesis of a vast array of products, including dyes, polymers, pharmaceuticals, and pesticides.[1] However, their widespread use is accompanied by significant toxicological concerns. The primary toxic effect of many anilines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[1] This can lead to cyanosis, headaches, dizziness, and in severe cases, death.[2] Furthermore, many aniline derivatives are known or suspected carcinogens and genotoxins, primarily through the metabolic formation of reactive intermediates that can damage DNA.[3][4] Understanding the toxicological profile of novel aniline derivatives is therefore of paramount importance in drug development and chemical safety.
Comparative Acute Oral Toxicity
Acute oral toxicity, typically expressed as the LD50 (the dose lethal to 50% of a test population), is a critical initial measure of a substance's toxicity.[5] The following table summarizes the available acute oral LD50 data for the standard anilines in rats.
The data indicates that aniline itself is the most acutely toxic of the three standard compounds, with a lower LD50 range. The addition of a nitro group in the para position (p-nitroaniline) appears to decrease the acute oral toxicity compared to aniline. The N,N-dimethylated form is the least acutely toxic of the three. It is important to note that a direct LD50 value for 2-methoxy-N,N-dimethyl-5-nitroaniline is not publicly available. However, the Safety Data Sheet for the closely related compound, 2-methoxy-5-nitroaniline, indicates that it is harmful if swallowed, suggesting a moderate level of acute toxicity.
Comparative In Vitro Cytotoxicity
In vitro cytotoxicity assays are fundamental in assessing a compound's toxicity at the cellular level. The IC50 or EC50 value, the concentration at which a substance inhibits a biological process by 50%, is a common metric.[10] The following table presents EC50 values for a range of substituted anilines from a study on their interaction with submitochondrial particles, which provides an indication of their relative cytotoxic potential.
Compound
Substituent Position(s)
EC50 (µM)
Aniline
-
1910
2-Nitroaniline
ortho
180
3-Nitroaniline
meta
250
4-Nitroaniline
para
210
2-Chloroaniline
ortho
220
3-Chloroaniline
meta
140
4-Chloroaniline
para
110
2,4-Dichloroaniline
ortho, para
72.5
Data from a study on submitochondrial particles, which may not be directly comparable to whole-cell assays.
Analysis of Cytotoxicity Data:
This data suggests that the introduction of electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), generally increases the cytotoxicity of aniline. The position of these substituents also plays a crucial role. While a direct IC50 or EC50 value for 2-methoxy-N,N-dimethyl-5-nitroaniline in a comparable assay is not available, the presence of a nitro group suggests a potential for significant cytotoxicity. The methoxy and dimethylamino groups will also influence the compound's electronic and steric properties, and therefore its biological activity.
Comparative Genotoxicity
Genotoxicity assessment is crucial for identifying compounds that can cause DNA damage, potentially leading to carcinogenesis. The Ames test (bacterial reverse mutation assay), Comet assay (single-cell gel electrophoresis), and in vitro micronucleus test are standard assays for this purpose.
Aniline: Aniline has shown mixed results in genotoxicity assays. It is generally considered non-mutagenic in the Ames test but can induce chromosomal aberrations and micronuclei at high, toxic doses in vivo.[2][11]
p-Nitroaniline: p-Nitroaniline has been shown to be mutagenic in the Ames test, particularly after metabolic activation.[2]
N,N-Dimethylaniline: N,N-Dimethylaniline has demonstrated genotoxic potential, inducing chromosomal aberrations in V79 hamster cells.[4]
Mechanistic Insights: Metabolic Activation
The toxicity of many anilines is intrinsically linked to their metabolic activation, primarily by cytochrome P450 (CYP450) enzymes in the liver.
Caption: Generalized metabolic activation pathway of anilines leading to toxicity.
For N,N-dimethylaniline, metabolism involves N-demethylation to N-methylaniline and aniline, as well as N-oxidation and ring hydroxylation.[9][13] Nitroanilines can undergo nitroreduction to form reactive hydroxylamine and nitroso intermediates.[14] The specific metabolic fate of 2-methoxy-N,N-dimethyl-5-nitroaniline has not been extensively studied, but it is likely to undergo a combination of these pathways, influenced by its unique substitution pattern.
Experimental Protocols
To facilitate further research and direct comparison, this section provides standardized protocols for key toxicological assays.
The Acute Toxic Class Method is a stepwise procedure using a small number of animals to classify a substance into a GHS toxicity category.[7][10]
Experimental Workflow:
Caption: Simplified workflow for the OECD 423 acute oral toxicity test.
Step-by-Step Methodology:
Animal Selection and Acclimatization: Use healthy, young adult female rats (e.g., Wistar strain), nulliparous and non-pregnant. Acclimatize animals for at least 5 days.
Fasting: Fast animals overnight prior to dosing.
Dose Administration: Administer the test substance orally by gavage at a starting dose (e.g., 300 mg/kg).
Observation (Initial): Observe animals closely for the first few hours and then at least once daily for 14 days.
Stepwise Procedure:
If 2 or 3 animals die at the starting dose, repeat the test at a lower dose (e.g., 50 mg/kg).
If 0 or 1 animal dies, repeat the test at a higher dose (e.g., 2000 mg/kg).
Data Collection: Record mortality, clinical signs of toxicity, and body weight changes.
Pathology: Conduct a gross necropsy on all animals at the end of the study.
Classification: Classify the substance according to the GHS based on the number of mortalities at each dose level.
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
Step-by-Step Methodology:
Cell Culture: Plate cells (e.g., HepG2 human hepatoma cells) in a 96-well plate and incubate until they reach the desired confluency.
Compound Treatment: Treat cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.
In Vitro Genotoxicity (Comet Assay)
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[15][16]
Step-by-Step Methodology:
Cell Preparation: Prepare a single-cell suspension of the cells to be tested.
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide.
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
Electrophoresis: Subject the slides to electrophoresis, allowing the fragmented DNA to migrate out of the nucleoid, forming a "comet tail".
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.
In Vitro Genotoxicity (Micronucleus Test - Following OECD Guideline 487)
The in vitro micronucleus test detects the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[17][18][19]
Step-by-Step Methodology:
Cell Culture and Treatment: Culture mammalian cells (e.g., CHO-K1 or human peripheral blood lymphocytes) and treat them with the test substance, with and without metabolic activation (S9 mix).
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Data Analysis: Analyze the frequency of micronucleated cells and compare it to the negative control. Assess cytotoxicity to ensure that the observed effects are not due to high levels of cell death.
Conclusion and Future Directions
This guide provides a comparative toxicological overview of 2-methoxy-N,N-dimethyl-5-nitroaniline in the context of standard anilines. While direct quantitative data for the target compound is lacking, the available information on its structural analogs suggests a potential for moderate acute toxicity, significant cytotoxicity, and genotoxicity. The presence of both a nitro group and an N,N-dimethylamino group on the aniline ring creates a complex molecule whose toxicological profile is likely influenced by multiple metabolic pathways.
Future research should focus on generating direct, comparative experimental data for 2-methoxy-N,N-dimethyl-5-nitroaniline using the standardized protocols outlined in this guide. Specifically, determining its acute oral LD50, in vitro cytotoxicity (IC50) in relevant cell lines such as HepG2, and its genotoxic potential through a battery of tests including the Ames, Comet, and in vitro micronucleus assays will be crucial for a comprehensive risk assessment. Furthermore, detailed metabolic studies are warranted to elucidate the specific biotransformation pathways and identify the reactive metabolites of this compound. Such data will be invaluable for researchers and drug development professionals in making informed decisions regarding the safety and potential applications of this and other novel aniline derivatives.
References
N,N-Dimethylaniline - IDLH. NIOSH | CDC. Available from: [Link]
Provisional Peer Reviewed Toxicity Values for Aniline. US EPA. Available from: [Link]
Environmental and Human-Health Related Rodent Acute Oral Toxicity Assessment of Aniline Compounds and their Derivatives using QSTR and q-RASTR-based New Approach Methodologies. ResearchGate. Available from: [Link]
Canadian Water Quality Guidelines for the Protection of Aquatic Life - Aniline. CCME. Available from: [Link]
Dossier content - ECHA CHEM. ECHA. Available from: [Link]
N,n-dimethylaniline: Carcinogenic Potency Database. US EPA. Available from: [Link]
N-N-Dimethylaniline | CASRN 121-69-7 | DTXSID2020507 | IRIS | US EPA, ORD. US EPA. Available from: [Link]
p-Nitroaniline - IDLH. NIOSH | CDC. Available from: [Link]
TR-360: N,N-Dimethylaniline (CASRN 121-69-7) in F344/N Rats and B6C3F1Mice (Gavage Studies). National Toxicology Program. Available from: [Link]
Provisional Peer-Reviewed Toxicity Values for 2-Nitroaniline (CASRN 88-74-4). US EPA. Available from: [Link]
2-NITROANILINE CAS N°: 88-74-4. OECD. Available from: [Link]
p-Nitroaniline. West Liberty University. Available from: [Link]
In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Xenometrix. Available from: [Link]
Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. PMC. Available from: [Link]
Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. PMC. Available from: [Link]
Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. PubMed. Available from: [Link]
Studies on mutagenicity of new chemical compounds using bacterial Ames test. PubMed. Available from: [Link]
2-Methoxy-5-nitroaniline. PubChem. Available from: [Link]
Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. PubMed. Available from: [Link]
In Vitro Micronucleus Test (MNT; HCS CHO-K1). Cyprotex. Available from: [Link]
Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. ScienceDirect. Available from: [Link]
Acute oral toxicity. ResearchGate. Available from: [Link]
In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. Available from: [Link]
A comparative study of using comet assay and γH2AX foci formation in the detection of N-methyl-N′-nitro-N-nitrosoguanidine-induced DNA damage. PMC. Available from: [Link]
Metabolism of N-nitrosodialkylamines by human liver microsomes. PubMed. Available from: [Link]
The micronucleus test—most widely used in vivo genotoxicity test—. ResearchGate. Available from: [Link]
In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials. PMC. Available from: [Link]
Antagonistic effects of a COX1/2 inhibitor drug in human HepG2 cells exposed to an environmental carcinogen. ScienceDirect. Available from: [Link]
Development of a novel in vitro micronucleus test using human induced pluripotent stem cell-derived T lymphocytes. PMC. Available from: [Link]
Metabolic denitrosation of N-nitroso-N-methylaniline: detection of amine-metabolites. PubMed. Available from: [Link]
IC50 values of samples and standards for cytotoxicity of HepG2 cell... ResearchGate. Available from: [Link]
Formation and metabolism of N-nitrosamines. Semantic Scholar. Available from: [Link]
Acute Oral Toxicity. US EPA. Available from: [Link]
In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma. MDPI. Available from: [Link]
High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans. PubMed. Available from: [Link]
Microsomal stability assay for human and mouse liver microsomes. ResearchGate. Available from: [Link]
Comprehensive Operational Guide: Safe Handling and Disposal of 2-Methoxy-N,N-dimethyl-5-nitroaniline Executive Summary As a Senior Application Scientist, I recognize that managing complex organic intermediates requires m...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Operational Guide: Safe Handling and Disposal of 2-Methoxy-N,N-dimethyl-5-nitroaniline
Executive Summary
As a Senior Application Scientist, I recognize that managing complex organic intermediates requires more than basic compliance—it demands a mechanistic understanding of the chemical's behavior. 2-Methoxy-N,N-dimethyl-5-nitroaniline (CAS No.: 7501-46-4)[1] is a highly substituted nitroaromatic compound utilized in advanced drug development, dye synthesis, and non-linear optical studies[2]. Due to the presence of both electron-donating (methoxy, dimethylamino) and electron-withdrawing (nitro) groups, this compound exhibits unique reactivity and significant toxicological risks. This guide provides a self-validating, step-by-step protocol for the safe handling, spill response, and final thermal destruction of this material.
Mechanistic Hazard Assessment
To design an effective disposal plan, we must first understand the causality behind the hazard. Nitroanilines are lipophilic, allowing for rapid transdermal absorption[3]. Once systemic, they undergo hepatic metabolism to N-hydroxylamine derivatives. These metabolites initiate a redox cycle that oxidizes the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), forming methemoglobin[3]. This allosteric shift drastically impairs oxygen transport, leading to cellular hypoxia and clinical cyanosis.
Mechanistic pathway of nitroaniline-induced methemoglobinemia and cellular hypoxia.
Furthermore, these compounds are highly toxic to aquatic environments and must never be discharged into standard wastewater systems,[4].
Operational Safety & Engineering Controls
Before initiating any workflow involving 2-methoxy-N,N-dimethyl-5-nitroaniline, establish the following engineering controls and Personal Protective Equipment (PPE) matrix. The rationale here is simple: prevent aerosolization and block dermal permeation.
Control Category
Specification / Requirement
Causality / Rationale
Ventilation
Local exhaust ventilation (Fume Hood)
Prevents inhalation of airborne dust/aerosols[3],.
Hand Protection
Double-gloving with Nitrile or Neoprene
Nitroaromatics easily permeate standard latex; double-gloving ensures a fail-safe barrier against dermal absorption[5].
Eye Protection
Tight-fitting safety goggles
Prevents mucosal absorption and serious eye irritation[6],[7].
Respiratory
N95 or P100 particulate respirator
Required if local exhaust is compromised, preventing pulmonary intake of fine powders[8].
Step-by-Step Disposal Protocols
The disposal of 2-methoxy-N,N-dimethyl-5-nitroaniline cannot be relegated to standard solid waste streams. It requires a highly controlled lifecycle ending in thermal destruction.
Phase 1: Segregation and Containment
Isolate from Incompatibles: Nitroanilines must be strictly segregated from strong oxidizing agents, acid chlorides, and acid anhydrides[6],. Mixing with oxidizers can lower the auto-ignition temperature and lead to explosive combustion.
Primary Containment: Collect all solid waste, contaminated gloves, and filter papers in a chemically compatible, high-density polyethylene (HDPE) container.
Labeling: Affix a GHS-compliant label indicating "Toxic Solid, Organic, N.O.S. (Contains Nitroaniline derivatives)" and the appropriate hazard pictograms (Skull and Crossbones, Health Hazard)[9],[8].
Phase 2: Spill Response and Decontamination
In the event of a localized spill:
Evacuate and Ventilate: Clear personnel from the immediate area and ensure the fume hood or local exhaust is operating at maximum capacity.
Dry Cleanup: Do not use water initially, as this will mobilize the compound and risk environmental runoff,[9]. Use a HEPA-filtered vacuum or gently sweep the powder using an inert, damp absorbent pad to prevent dust generation[3],.
Chemical Decontamination: Wash the affected surface with a compatible organic solvent (e.g., small amounts of ethanol or methanol) followed by copious amounts of soap and water[3],[10]. Collect all liquid rinsate as hazardous waste.
Phase 3: Final Disposition (Thermal Destruction)
The only acceptable method for the final destruction of 2-methoxy-N,N-dimethyl-5-nitroaniline is high-temperature incineration[3],.
Solvent Dissolution (Optional but recommended): The waste disposal service may dissolve the material in a combustible solvent to ensure an even burn rate and complete destruction[3],.
Incineration: The material is injected into a chemical incinerator operating above 1000°C.
Emission Control (Self-Validating Step): Because the combustion of nitro-containing compounds generates highly toxic nitrogen oxides (NOx), the incinerator must be equipped with an afterburner and an alkaline scrubber system[3],. Operators validate complete neutralization by monitoring the pH of the scrubber effluent.
Standard workflow for segregation, transport, and thermal destruction of nitroaniline waste.
Quantitative Waste Classification Data
When preparing the manifest for your licensed waste disposal vendor, ensure the following classifications are applied to guarantee compliance with international logistics standards.
Personal protective equipment for handling 2-methoxy-N,N-dimethyl-5-nitroaniline
Comprehensive Safety and Operational Guide for Handling 2-Methoxy-N,N-dimethyl-5-nitroaniline As a Senior Application Scientist, I recognize that handling highly substituted nitroaniline derivatives like 2-methoxy-N,N-di...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide for Handling 2-Methoxy-N,N-dimethyl-5-nitroaniline
As a Senior Application Scientist, I recognize that handling highly substituted nitroaniline derivatives like 2-methoxy-N,N-dimethyl-5-nitroaniline (CAS 7501-46-4) [1][2] requires rigorous, self-validating safety protocols. This compound, characterized by its methoxy, N,N-dimethyl, and nitro functional groups on an aniline core, is a valuable intermediate in drug development and chemical synthesis. However, it presents severe toxicological and logistical challenges that demand precise operational controls.
This guide provides the causality behind necessary safety measures, ensuring that researchers understand why specific protocols are enforced, thereby building a foundation of trust and scientific integrity in the laboratory.
Hazard Assessment & The Causality of Toxicity (The "Why")
To handle 2-methoxy-N,N-dimethyl-5-nitroaniline safely, one must first understand its mechanism of toxicity. The primary acute risk associated with aniline and nitroaniline derivatives is methemoglobinemia [3].
When this compound is absorbed into the body—rapidly occurring via inhalation of dust, ingestion, or direct dermal contact—it undergoes metabolic activation in the liver. These active metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin[3]. Because methemoglobin cannot bind oxygen, the blood's oxygen-carrying capacity is drastically impaired[3].
Clinical Manifestations: Onset of symptoms may be delayed for hours and can continue to progress for up to 20 hours post-exposure[3]. Symptoms include cyanosis (a bluish discoloration of the skin and lips), headache, fatigue, dizziness, and in severe cases, respiratory arrest or cardiovascular collapse[3][4]. Furthermore, repeated exposure to nitroanilines can cause hemolytic anemia and significant liver damage[3][4].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling highly lipophilic and toxic nitroaromatics. The equipment must be selected based on the compound's ability to rapidly permeate standard barriers.
PPE Category
Recommended Equipment
Causality / Scientific Rationale
Hand Protection
Butyl rubber or multi-layer laminate gloves (e.g., Silver Shield).
Standard thin nitrile gloves provide limited breakthrough times for lipophilic aniline derivatives. Butyl rubber prevents rapid dermal absorption[5].
Eye Protection
Splash-proof chemical safety goggles and a full face shield.
Prevents ocular absorption and mucosal irritation from fine powders or accidental solution splashing[6].
Body Protection
Tyvek® suit or heavy-duty, fluid-resistant laboratory coat.
Prevents the accumulation of chemical dust on personal clothing, which can lead to delayed, prolonged dermal exposure and secondary contamination[4][7].
Respiratory
NIOSH-approved N95/P100 particulate respirator or PAPR.
Mitigates the inhalation of aerosolized dust during weighing or transfer. Inhaled particulates directly enter the bloodstream via alveolar capillaries, rapidly inducing toxicity[4][5].
Operational Workflows & Handling Protocols
Every protocol involving 2-methoxy-N,N-dimethyl-5-nitroaniline must be treated as a self-validating system where containment is continuously verified.
Step-by-Step Methodology for Solution Preparation:
Environmental Verification: Ensure the chemical fume hood has a verified face velocity of 80–120 feet per minute (fpm). Do not proceed if the hood alarm is active.
Static Mitigation: Nitroaniline powders can accumulate static charge and aerosolize. Use static-dissipative spatulas and weigh boats.
Weighing Protocol: Pre-weigh a sealed vial containing the solvent. Transfer the dry powder into the vial inside the fume hood, seal it, and re-weigh to determine the exact mass by difference. This minimizes the time the dry powder is exposed to the open air.
Solubilization: Dissolve the compound completely before removing the vessel from the fume hood. 2-methoxy-N,N-dimethyl-5-nitroaniline is typically soluble in organic solvents like dichloromethane or DMSO[8][9].
Decontamination of Tools: Immediately rinse spatulas and weigh boats with a compatible solvent (e.g., 60-70% ethanol) into a designated hazardous waste container before removing them from the hood[5].
Emergency Response & Spill Decontamination
In the event of a containment breach, immediate action is required to prevent systemic exposure.
Spill Protocol: Isolate the spill area immediately[5]. Do not dry sweep , as this will aerosolize the toxic powder[7]. Instead, dampen the solid spill material with 60-70% ethanol to suppress dust formation, then transfer the dampened material to a sealable hazardous waste container using absorbent paper[5]. Alternatively, use a HEPA-filtered vacuum explicitly dedicated to hazardous chemical cleanup[7].
Medical Emergency: If skin contact occurs, immediately wash with copious amounts of soap and water[4]. If cyanosis or dyspnea is observed, administer oxygen and transport the patient to a hospital immediately. Medical professionals may administer intravenous methylene blue, the clinical antidote for severe methemoglobinemia[3][10].
Mandatory Visualization: Operational Workflow
Below is the logical workflow for handling 2-methoxy-N,N-dimethyl-5-nitroaniline and executing an emergency spill response.
Operational workflow and spill response matrix for handling toxic nitroaniline derivatives.
Waste Management & Disposal Plan
Nitroaniline compounds are highly toxic to aquatic life and must never be discharged into the environment or standard drains[11].
Segregation: Collect all solid waste, contaminated PPE, and solvent washings in clearly labeled, sealable, and chemically compatible containers (e.g., high-density polyethylene).
Disposal: Disposal must be executed via high-temperature incineration by a licensed hazardous waste management contractor in accordance with local and federal environmental regulations[4].
References
Medical Management Guidelines for Aniline
Source: Agency for Toxic Substances and Disease Registry (ATSDR) / Centers for Disease Control and Prevention (CDC)
URL:[Link]
Hazardous Substance Fact Sheet: p-Nitroaniline
Source: New Jersey Department of Health
URL:[Link]
PubChem Compound Summary for CID 6946, 2-Nitroaniline
Source: National Center for Biotechnology Information (NCBI)
URL:[Link]